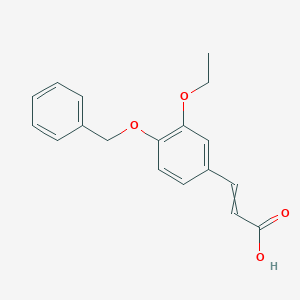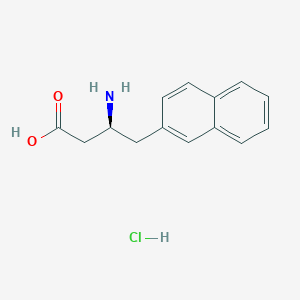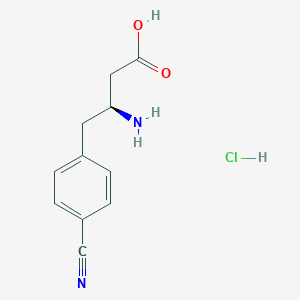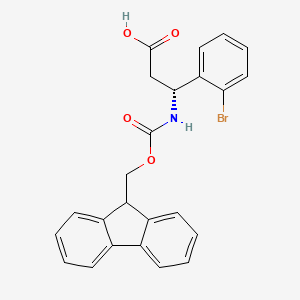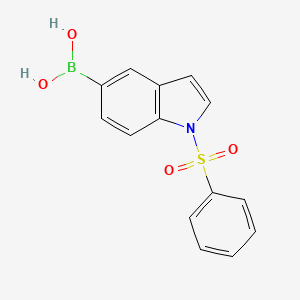
1-Phenylsulfonylindole-5-boronic acid
Overview
Description
1-Phenylsulfonylindole-5-boronic acid is a compound that belongs to the class of indole derivatives, which are known for their significant biological and chemical properties. This compound is characterized by the presence of a boronic acid group attached to the indole ring, along with a phenylsulfonyl group. Indole derivatives are widely studied due to their applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Mechanism of Action
Target of Action
1-Phenylsulfonylindole-5-boronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organic groups that participate in this reaction .
Mode of Action
The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium .
Biochemical Pathways
The compound is likely to be involved in various organic synthesis reactions due to the presence of both a phenylsulfonyl group and a boronic acid moiety. For instance, boronic acids are known to participate in catalytic processes and coupling reactions.
Pharmacokinetics
It’s worth noting that the compound’s properties have been tailored for application under specific sm coupling conditions , which suggests that its ADME properties may be influenced by these conditions.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Action Environment
The action of this compound is influenced by the reaction conditions of the SM coupling . For instance, the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
Biochemical Analysis
Biochemical Properties
1-Phenylsulfonylindole-5-boronic acid plays a significant role in biochemical reactions, particularly in catalytic processes and coupling reactions. The boronic acid moiety is known to participate in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules . The phenylsulfonyl group enhances the reactivity of the indole ring, making it a valuable intermediate in the synthesis of substituted indoles. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds in organic synthesis .
Cellular Effects
This compound has been shown to influence cellular processes by modulating enzyme activity and affecting cell signaling pathways. It can inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, this compound has been observed to impact gene expression, potentially altering the expression of genes involved in cell growth and differentiation . These effects highlight the potential of this compound as a tool for studying cellular functions and developing therapeutic agents.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain such functional groups . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, the phenylsulfonyl group can enhance the binding affinity of the compound to target proteins, further modulating its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation reactions over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity and gene expression . These temporal effects are important considerations for researchers using this compound in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, the compound can effectively modulate enzyme activity and influence metabolic pathways without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses. These dosage effects are critical for determining the therapeutic potential and safety profile of the compound in preclinical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenylsulfonylindole-5-boronic acid typically involves the functionalization of the indole ring. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of an indole derivative with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Phenylsulfonylindole-5-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The phenylsulfonyl group can be reduced to a phenyl group under specific conditions.
Substitution: The boronic acid group can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in cross-coupling reactions.
Major Products
The major products formed from these reactions include boronic esters, phenyl derivatives, and various substituted indoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Phenylsulfonylindole-5-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Indole-5-boronic acid: Lacks the phenylsulfonyl group, making it less versatile in certain reactions.
Phenylboronic acid: Does not have the indole ring, limiting its biological activity compared to 1-Phenylsulfonylindole-5-boronic acid.
Indole-3-boronic acid: Similar structure but with the boronic acid group at a different position, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the boronic acid and phenylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
[1-(benzenesulfonyl)indol-5-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO4S/c17-15(18)12-6-7-14-11(10-12)8-9-16(14)21(19,20)13-4-2-1-3-5-13/h1-10,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWYPMYEBNWOFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C=C2)S(=O)(=O)C3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376828 | |
| Record name | [1-(Benzenesulfonyl)-1H-indol-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-51-5 | |
| Record name | B-[1-(Phenylsulfonyl)-1H-indol-5-yl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(Benzenesulfonyl)-1H-indol-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



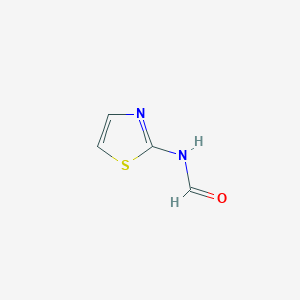
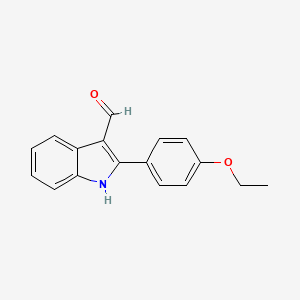
![N-acetyl-N-[5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B1350333.png)
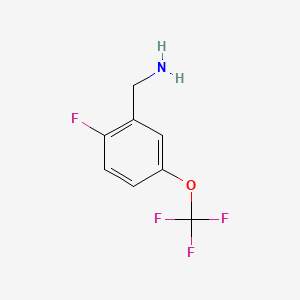
![3-{[(4-chlorophenyl)thio]methyl}benzoic acid](/img/structure/B1350345.png)
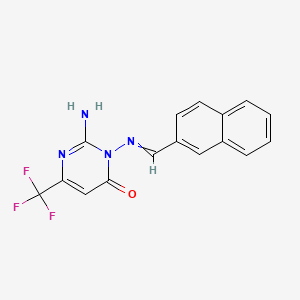
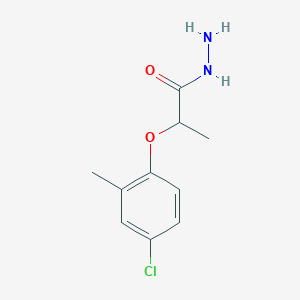
![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(4-methylphenyl)methylideneamino]urea](/img/structure/B1350350.png)
![1-[2-(4-Chlorophenyl)ethenyl]-3-[(4-chlorophenyl)methyl]urea](/img/structure/B1350353.png)
